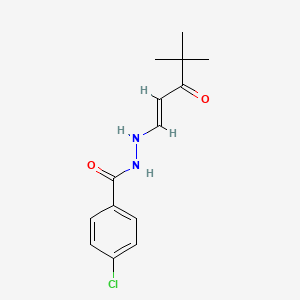
4-chloro-N'-(4,4-dimethyl-3-oxo-1-penten-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(4,4-dimethyl-3-oxo-1-penten-1-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as CDPB, this compound is a hydrazide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CDPB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, CDPB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDPB in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations of using CDPB is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CDPB. One area of research is in the development of new cancer treatments based on the anti-tumor activity of CDPB. Another area of research is in the development of new anti-inflammatory agents based on the ability of CDPB to reduce inflammation. Additionally, further studies are needed to fully understand the mechanism of action of CDPB and its effects on various enzymes and pathways in the body.
Synthesis Methods
The synthesis of CDPB involves the reaction of 4-chlorobenzohydrazide with 4,4-dimethyl-3-oxo-1-penten-1-yl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to obtain high yields of pure CDPB.
Scientific Research Applications
CDPB has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CDPB has anti-tumor activity and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.
properties
IUPAC Name |
4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)12(18)8-9-16-17-13(19)10-4-6-11(15)7-5-10/h4-9,16H,1-3H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFBXGUYGLIHL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)

![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)

![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
![2-methyl-1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5118754.png)
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)
